N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 1-methyl, 5-ethoxy, and 2,4-dioxo substitution pattern on the heterocyclic core. Its molecular formula is C₂₂H₂₆N₄O₅, with a molecular weight of 434.47 g/mol (calculated from and related analogs).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-5-32-16-9-11-24-20-19(16)21(28)26(22(29)25(20)2)13-18(27)23-10-8-14-6-7-15(30-3)17(12-14)31-4/h6-7,9,11-12H,5,8,10,13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFVQIVOSAOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique pyrido[2,3-d]pyrimidine core which is known for various biological activities. The presence of methoxy and ethoxy groups enhances its lipophilicity and may contribute to its bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Pyrido[2,3-d]pyrimidines have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that derivatives can effectively target breast cancer cells (MDA-MB-231) with varying IC50 values depending on structural modifications .
- Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity against a spectrum of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers in vivo and in vitro, suggesting potential for treating inflammatory diseases .
Anticancer Studies
A study conducted on thieno[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of approximately 27.6 µM. This suggests that the structural attributes of this compound could be optimized for greater efficacy against cancer cells .
Antimicrobial Activity
Research highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives against various bacterial strains. The mechanism proposed involves inhibition of key enzymes necessary for bacterial survival. For example, one derivative showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .
Anti-inflammatory Mechanisms
In vitro assays indicated that certain derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing chronic inflammatory conditions .
Case Studies
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Breast Cancer Cell Line Study : A series of synthesized pyrido[2,3-d]pyrimidines were tested against MDA-MB-231 cells. The study found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups.
Compound ID IC50 (µM) Structural Features Compound A 27.6 Electron-withdrawing group present Compound B 29.3 Electron-donating group present -
Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several derivatives against common pathogens.
Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Structural and Functional Differences:
1,6-Dimethyl () introduces additional alkyl groups, which may alter metabolic pathways compared to the 1-methyl derivative .
Acetamide Modifications :
- 3,4-Dimethoxyphenethyl (main compound) provides two methoxy groups for hydrogen bonding, whereas 4-ethylphenyl () lacks such interactions, reducing polarity .
- Trifluoromethylphenyl () enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
Heterocyclic Variations :
- The 5-methylisoxazol-3-yl group () introduces a nitrogen-oxygen heterocycle, which may improve pharmacokinetic properties like oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
